molecular formula C5H10ClF2N B591627 (3,3-Difluorocyclobutyl)methanamine hydrochloride CAS No. 1159813-93-0

(3,3-Difluorocyclobutyl)methanamine hydrochloride

Cat. No.: B591627
CAS No.: 1159813-93-0
M. Wt: 157.589
InChI Key: GWULAFBJCARIIV-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by fluorine atoms, and an amine group is attached to the methylene carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)methanamine hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of the amine group. One common method includes the reaction of cyclobutylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of cyclobutylmethanamine derivatives.

    Substitution: Formation of substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    (3,3-Dichlorocyclobutyl)methanamine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    (3,3-Difluorocyclopropyl)methanamine hydrochloride: Smaller ring size, leading to different reactivity and applications.

Uniqueness

(3,3-Difluorocyclobutyl)methanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULAFBJCARIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725599
Record name 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-93-0
Record name 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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